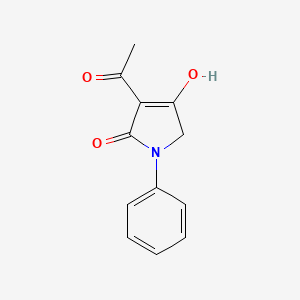
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments is its potential as a fluorescent probe for biological imaging. It can also be used as an enzyme inhibitor, which may be useful in studying enzyme kinetics. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the reaction of 3,4-dimethylaniline with 4-hydroxycoumarin in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the desired product, which can be purified using column chromatography.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use as an enzyme inhibitor and as a fluorescent probe for biological imaging.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-7-8-12(9-11(10)2)19-18(23)20-15-16(21)13-5-3-4-6-14(13)24-17(15)22/h3-9,21H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSHAZZVFBUWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)





![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)




